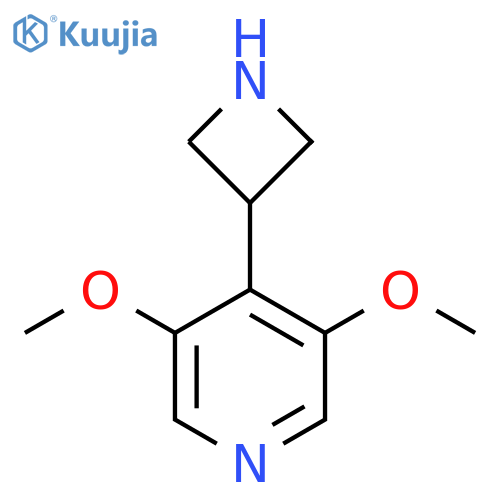Cas no 2228256-32-2 (4-(azetidin-3-yl)-3,5-dimethoxypyridine)

2228256-32-2 structure
商品名:4-(azetidin-3-yl)-3,5-dimethoxypyridine
4-(azetidin-3-yl)-3,5-dimethoxypyridine 化学的及び物理的性質
名前と識別子
-
- 4-(azetidin-3-yl)-3,5-dimethoxypyridine
- 2228256-32-2
- EN300-1824840
-
- インチ: 1S/C10H14N2O2/c1-13-8-5-12-6-9(14-2)10(8)7-3-11-4-7/h5-7,11H,3-4H2,1-2H3
- InChIKey: LYKDQPJPSJAGPP-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=NC=C(C=1C1CNC1)OC
計算された属性
- せいみつぶんしりょう: 194.105527694g/mol
- どういたいしつりょう: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 43.4Ų
4-(azetidin-3-yl)-3,5-dimethoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1824840-1g |
4-(azetidin-3-yl)-3,5-dimethoxypyridine |
2228256-32-2 | 1g |
$1371.0 | 2023-09-19 | ||
| Enamine | EN300-1824840-0.5g |
4-(azetidin-3-yl)-3,5-dimethoxypyridine |
2228256-32-2 | 0.5g |
$1316.0 | 2023-09-19 | ||
| Enamine | EN300-1824840-0.25g |
4-(azetidin-3-yl)-3,5-dimethoxypyridine |
2228256-32-2 | 0.25g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1824840-5.0g |
4-(azetidin-3-yl)-3,5-dimethoxypyridine |
2228256-32-2 | 5g |
$3977.0 | 2023-06-01 | ||
| Enamine | EN300-1824840-0.1g |
4-(azetidin-3-yl)-3,5-dimethoxypyridine |
2228256-32-2 | 0.1g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1824840-10.0g |
4-(azetidin-3-yl)-3,5-dimethoxypyridine |
2228256-32-2 | 10g |
$5897.0 | 2023-06-01 | ||
| Enamine | EN300-1824840-2.5g |
4-(azetidin-3-yl)-3,5-dimethoxypyridine |
2228256-32-2 | 2.5g |
$2688.0 | 2023-09-19 | ||
| Enamine | EN300-1824840-0.05g |
4-(azetidin-3-yl)-3,5-dimethoxypyridine |
2228256-32-2 | 0.05g |
$1152.0 | 2023-09-19 | ||
| Enamine | EN300-1824840-1.0g |
4-(azetidin-3-yl)-3,5-dimethoxypyridine |
2228256-32-2 | 1g |
$1371.0 | 2023-06-01 | ||
| Enamine | EN300-1824840-5g |
4-(azetidin-3-yl)-3,5-dimethoxypyridine |
2228256-32-2 | 5g |
$3977.0 | 2023-09-19 |
4-(azetidin-3-yl)-3,5-dimethoxypyridine 関連文献
-
Menna Samir,Mohamed Salama,Nageh K. Allam J. Mater. Chem. A, 2016,4, 9375-9380
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
2228256-32-2 (4-(azetidin-3-yl)-3,5-dimethoxypyridine) 関連製品
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
